molecular formula C9H6ClNO2S B13507578 6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid

6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13507578
M. Wt: 227.67 g/mol
InChI Key: DAFQLSPBWITUAE-UHFFFAOYSA-N
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Description

6-amino-3-chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-chloro-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with thiourea, followed by cyclization to form the benzothiophene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives.

Scientific Research Applications

6-amino-3-chloro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-chloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-1-benzothiophene-2-carboxylic acid
  • 2-Butylthiophene
  • 3-Methoxybenzothiophene

Uniqueness

6-amino-3-chloro-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

6-amino-3-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO2S/c10-7-5-2-1-4(11)3-6(5)14-8(7)9(12)13/h1-3H,11H2,(H,12,13)

InChI Key

DAFQLSPBWITUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=C2Cl)C(=O)O

Origin of Product

United States

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